2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A series of novel compounds, including 2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivatives, were synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have been characterized by various spectroscopy techniques and chromatography (Demchenko et al., 2015).
Generation of Ring Systems
- The study on dihydro-5H-thiazolo[3,2-a]pyridin-3-ones, closely related to 2-piperidin-1-yl derivatives, demonstrates their easy generation and reaction potential with various electrophiles (Padwa & Zhang, 1994).
Anti-inflammatory and Anti-ulcer Activities
- Research on thiazole derivatives derived from 2-piperidin-1-yl compounds revealed their potential anti-inflammatory and anti-ulcer activities. Several synthesized compounds demonstrated higher activity compared to others, and their toxicity was also evaluated (Mohareb et al., 2017).
Antimicrobial Agents
- Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives, including 2-piperidin-1-yl-7-(2-thienyl) analogs, showed marked potency as antimicrobial agents (Venkatesan & Maruthavanan, 2012).
Anti-arrhythmic Activity
- A study on piperidine-based thiazole derivatives, including 2-piperidin-1-yl-7-(2-thienyl) analogs, found that some synthesized compounds had significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Analgesic Activity
- The synthesis of new 2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones and their analgesic activity were investigated, showing that certain substituents enhance the analgesic effect (Demchenko et al., 2012).
Aldose Reductase Inhibition
- Research on 2-piperidin-1-yl derivatives, especially those containing a thiazolidin-4-one ring, demonstrated their potential as inhibitors against Aldose Reductase, which could be significant for future modifications in medicinal chemistry (Areal et al., 2012).
Antimicrobial Activity of Pyridines
- The study on the synthesis of thiazolo[3, 2]pyridines containing pyrazolyl moiety, related to 2-piperidin-1-yl derivatives, highlighted their antimicrobial activities, showing the potential of these compounds in microbial resistance (El-Emary et al., 2005).
Analgesic and Antiparkinsonian Activities
- A study on the synthesis of pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, closely related to 2-piperidin-1-yl analogs, showed promising results in analgesic and antiparkinsonian activities (Amr et al., 2008).
Mycobacterium tuberculosis GyrB Inhibitors
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which include 2-piperidin-1-yl analogs, were designed as inhibitors for Mycobacterium tuberculosis GyrB. These compounds showed significant activity in vitro (Jeankumar et al., 2013).
Anti-inflammatory Activity of Piperazinylthienylpyridazine Derivatives
- A novel series of 2-piperidin-1-yl-7-(2-thienyl)pyridazine derivatives demonstrated anti-inflammatory activity against carrageenan-induced paw edema (Refaat et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazole-based covalent organic framework microspheres, have been used as photocatalysts . They interact with light and other molecules to facilitate chemical reactions.
Mode of Action
These compounds absorb light and use the energy to drive chemical reactions. They can facilitate the transfer of electrons, which is crucial in many biochemical reactions .
Biochemical Pathways
In the case of photocatalysis, these compounds can facilitate reactions such as the oxidation of amines to imines .
Result of Action
The result of the compound’s action would depend on the specific reaction it’s catalyzing. For example, in the case of amine oxidation, the result would be the conversion of amines to imines .
Action Environment
The efficacy and stability of these compounds can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
2-piperidin-1-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c19-13-11-12(10(16-17-13)9-5-4-8-20-9)21-14(15-11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIIGOOOZGORMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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